molecular formula C9H8F3NO B182597 2,2,2-trifluoro-N-(3-methylphenyl)acetamide CAS No. 2727-69-7

2,2,2-trifluoro-N-(3-methylphenyl)acetamide

Cat. No. B182597
CAS RN: 2727-69-7
M. Wt: 203.16 g/mol
InChI Key: TYEUVUSAPIDKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(3-methylphenyl)acetamide, also known as TFA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFA is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone.

Mechanism Of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act as a proton scavenger and a hydrogen bond acceptor. 2,2,2-trifluoro-N-(3-methylphenyl)acetamide can also act as a Lewis acid, which can catalyze certain chemical reactions. 2,2,2-trifluoro-N-(3-methylphenyl)acetamide has been shown to be an effective catalyst in various organic reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.

Biochemical And Physiological Effects

2,2,2-trifluoro-N-(3-methylphenyl)acetamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2,2-trifluoro-N-(3-methylphenyl)acetamide can cause skin and eye irritation, and it may be harmful if ingested or inhaled. 2,2,2-trifluoro-N-(3-methylphenyl)acetamide has also been shown to be toxic to aquatic organisms.

Advantages And Limitations For Lab Experiments

One advantage of using 2,2,2-trifluoro-N-(3-methylphenyl)acetamide in lab experiments is its high solubility in organic solvents, which makes it a useful solvent for reactions that require high concentrations of reactants. 2,2,2-trifluoro-N-(3-methylphenyl)acetamide is also relatively inexpensive and readily available. However, 2,2,2-trifluoro-N-(3-methylphenyl)acetamide can be corrosive to certain materials, and it may be harmful to handle without proper protective equipment.

Future Directions

There are several future directions for the use of 2,2,2-trifluoro-N-(3-methylphenyl)acetamide in scientific research. One potential application is as a catalyst for the synthesis of new materials, such as polymers and nanoparticles. 2,2,2-trifluoro-N-(3-methylphenyl)acetamide may also be useful in the development of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to investigate the potential toxicity of 2,2,2-trifluoro-N-(3-methylphenyl)acetamide and its effects on the environment.
Conclusion
In conclusion, 2,2,2-trifluoro-N-(3-methylphenyl)acetamide is a compound that has potential applications in various scientific research fields. Its high solubility in organic solvents, low cost, and availability make it a useful reagent in lab experiments. However, further studies are needed to fully understand its mechanism of action and potential toxicity. The future directions for the use of 2,2,2-trifluoro-N-(3-methylphenyl)acetamide in scientific research are promising, and it will be interesting to see how this compound is utilized in the years to come.

Synthesis Methods

2,2,2-trifluoro-N-(3-methylphenyl)acetamide can be synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with trifluoroacetic acid in the presence of a base such as triethylamine. Another method involves the reaction of 3-methylbenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The yield of 2,2,2-trifluoro-N-(3-methylphenyl)acetamide using these methods is typically high, ranging from 70% to 95%.

Scientific Research Applications

2,2,2-trifluoro-N-(3-methylphenyl)acetamide has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a solvent for chemical reactions, and as a standard for nuclear magnetic resonance (NMR) spectroscopy. 2,2,2-trifluoro-N-(3-methylphenyl)acetamide has also been used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

properties

CAS RN

2727-69-7

Product Name

2,2,2-trifluoro-N-(3-methylphenyl)acetamide

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C9H8F3NO/c1-6-3-2-4-7(5-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

TYEUVUSAPIDKLP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(F)(F)F

Other CAS RN

2727-69-7

Origin of Product

United States

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